Chloramine-T hydrate

Catalog No.
S11214416
CAS No.
312693-78-0
M.F
C7H9ClNNaO3S
M. Wt
245.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloramine-T hydrate

CAS Number

312693-78-0

Product Name

Chloramine-T hydrate

IUPAC Name

sodium;chloro-(4-methylphenyl)sulfonylazanide;hydrate

Molecular Formula

C7H9ClNNaO3S

Molecular Weight

245.66 g/mol

InChI

InChI=1S/C7H7ClNO2S.Na.H2O/c1-6-2-4-7(5-3-6)12(10,11)9-8;;/h2-5H,1H3;;1H2/q-1;+1;

InChI Key

BXSDMMPOQRECKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[N-]Cl.O.[Na+]

Chloramine-T hydrate, with the chemical formula CH₃C₆H₄SO₂NClNa·xH₂O, is an organic compound that exists as a white crystalline powder. It is a sodium salt derivative of toluenesulfonamide, characterized by the presence of a chloro substituent. Chloramine-T is notable for its oxidizing properties and is commonly utilized in various

Due to its electrophilic chlorine atom. It primarily acts as an oxidizing agent, similar to sodium hypochlorite. Key reactions include:

  • Oxidation of Iodide: Chloramine-T converts iodide ions into iodine monochloride (ICl), which can further participate in electrophilic substitutions with activated aromatic compounds .
  • Amidohydroxylation: It serves as a reagent in the Sharpless oxyamination reaction, facilitating the conversion of alkenes into vicinal aminoalcohols, which are valuable in drug development .
  • Degradation of Mustard Gas: Chloramine-T reacts with mustard gas to yield harmless crystalline sulfimide, showcasing its potential in protective applications against chemical warfare agents .

Chloramine-T exhibits notable biological activity as a disinfectant and biocide. It has been shown to effectively eliminate various pathogens, including bacteria, viruses, and fungi. Its applications extend to:

  • Hospital Disinfectant: Chloramine-T is used for disinfection in healthcare settings due to its efficacy against viruses such as hepatitis and human immunodeficiency virus .
  • Antiseptic Properties: It is employed for external use in medical applications to kill microorganisms without significant toxicity to human tissues .

Chloramine-T is synthesized through the oxidation of toluenesulfonamide using sodium hypochlorite. The process typically involves:

  • Preparation of Sodium Hypochlorite: Sodium hydroxide reacts with chlorine gas to produce sodium hypochlorite.
  • Oxidation Reaction: Toluene-4-sulfonamide is treated with the generated sodium hypochlorite to yield Chloramine-T .

Alternative synthetic routes may involve modifications to optimize yield or purity.

Chloramine-T has diverse applications across various fields:

  • Organic Synthesis: Used extensively as a reagent in the synthesis of complex organic molecules, including aziridines and pyrazoles .
  • Labeling Peptides and Proteins: Facilitates the incorporation of iodine isotopes into biomolecules for radioiodination studies .
  • Disinfection and Antisepsis: Utilized in cleaning products and hospital disinfectants due to its broad-spectrum antimicrobial properties .

Research has indicated that Chloramine-T interacts with various biological molecules, influencing their activity through oxidation processes. Studies have focused on its reactivity with proteins and nucleic acids, revealing potential impacts on cellular functions and microbial viability. The compound's ability to form reactive halogen species makes it a subject of interest for further exploration in biochemical applications .

Chloramine-T shares structural and functional similarities with other chlorinated compounds. Below is a comparison highlighting its uniqueness:

Compound NameFormulaUnique Features
Chloramine-BC₆H₅ClNNaO₂SPrimarily used as an antiseptic; less effective as an oxidant compared to Chloramine-T.
N-Chloro-N-methylbenzenesulfonamideC₇H₈ClNNaO₂SExhibits antibacterial properties but lacks the broad-spectrum disinfectant capabilities of Chloramine-T.
Sodium HypochloriteNaClOA stronger oxidizing agent but more corrosive; often used for general disinfection rather than specific biochemical applications.

Chloramine-T's unique combination of mild basicity, low toxicity, and effective oxidizing properties distinguishes it from these similar compounds, making it particularly valuable in both laboratory and medical settings .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

244.9889363 g/mol

Monoisotopic Mass

244.9889363 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-08

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